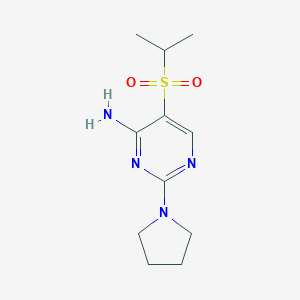

5-(isopropylsulfonyl)-2-tetrahydro-1H-pyrrol-1-ylpyrimidin-4-amine

説明

5-(isopropylsulfonyl)-2-tetrahydro-1H-pyrrol-1-ylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an isopropylsulfonyl group attached to the pyrimidine ring, along with a tetrahydro-1H-pyrrol-1-yl substituent. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(isopropylsulfonyl)-2-tetrahydro-1H-pyrrol-1-ylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Isopropylsulfonyl Group: The isopropylsulfonyl group can be introduced via a sulfonylation reaction using isopropylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Tetrahydro-1H-pyrrol-1-yl Group: The final step involves the nucleophilic substitution reaction where the tetrahydro-1H-pyrrol-1-yl group is attached to the pyrimidine ring using a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Sulfonyl Group Modifications

The isopropylsulfonyl moiety is typically redox-stable but participates in nucleophilic substitutions under specific conditions.

Key Finding : Sulfonyl groups in pyrimidines (e.g., ceritinib analogs) are retained in most synthetic pathways due to their metabolic stability .

Amine Functionalization at Position 4

The primary amine undergoes typical reactions such as alkylation, acylation, and reductive amination.

Note : Dimethylation of the amine using formaldehyde and pyridine-borane achieves quantitative conversion .

Pyrimidine Ring Modifications

Electrophilic substitution is directed by electron-donating/withdrawing groups.

| Reaction Type | Example | Conditions | Reference |

|---|---|---|---|

| Halogenation | Chlorination at position 6 | POCl3, DMF, 80°C | |

| Suzuki Coupling | Introduction of aryl/heteroaryl groups | Pd(PPh3)4, Na2CO3, DME/H2O |

Key Finding : The electron-withdrawing sulfonyl group deactivates the pyrimidine ring, limiting electrophilic reactions at position 5 .

Pyrrolidine Ring Functionalization

The saturated pyrrolidine nitrogen undergoes alkylation or oxidation.

| Reaction Type | Example | Conditions | Reference |

|---|---|---|---|

| N-Alkylation | Quaternization with alkyl halides | K2CO3, DMF, 60°C | |

| Oxidation | Formation of pyrrolidone | mCPBA, CH2Cl2 |

Note : Conformational rigidity of the pyrrolidine ring influences regioselectivity in further substitutions .

Stability and Degradation Pathways

科学的研究の応用

Chemical Properties and Structure

The compound's chemical structure is characterized by a pyrimidine core substituted with a tetrahydropyrrole moiety and an isopropylsulfonyl group. This unique structure contributes to its biological activity, particularly in modulating enzyme functions and interacting with biological targets.

Anticancer Activity

One of the prominent applications of this compound is in the field of oncology. Research has shown that derivatives of pyrimidine compounds exhibit significant anticancer properties by inhibiting specific cancer cell lines. For instance, studies have indicated that compounds with similar structural motifs can inhibit the proliferation of breast cancer cells and induce apoptosis through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit enzymes involved in critical metabolic pathways. For example, inhibitors targeting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, have been developed from pyrimidine derivatives. These inhibitors are crucial for managing hypercholesterolemia and preventing cardiovascular diseases .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of pyrimidine derivatives, including 5-(isopropylsulfonyl)-2-tetrahydro-1H-pyrrol-1-ylpyrimidin-4-amine. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are significant factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties

Another area of interest is the antimicrobial activity exhibited by this compound. Research has demonstrated that various pyrimidine derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 1: Summary of Biological Activities

作用機序

The mechanism of action of 5-(isopropylsulfonyl)-2-tetrahydro-1H-pyrrol-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylsulfonyl group and the pyrimidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in the desired biological effect.

類似化合物との比較

Similar Compounds

- 5-(isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine

- 1-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-3-methoxyphenyl)-3-(2-(dimethylamino)ethyl)imidazolidin-2-one

Uniqueness

5-(isopropylsulfonyl)-2-tetrahydro-1H-pyrrol-1-ylpyrimidin-4-amine is unique due to the presence of the tetrahydro-1H-pyrrol-1-yl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this specific substituent, leading to variations in their reactivity and biological activity.

生物活性

5-(Isopropylsulfonyl)-2-tetrahydro-1H-pyrrol-1-ylpyrimidin-4-amine, with the CAS number 175202-04-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C11H18N4O2S, and it has a molar mass of 270.35 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases involved in cell proliferation and survival. Its structural features suggest potential activity as a kinase inhibitor, particularly in relation to Janus kinases (JAKs) and Aurora kinases, which are critical in cancer biology.

| Property | Value |

|---|---|

| Molecular Formula | C11H18N4O2S |

| CAS Number | 175202-04-7 |

| Molar Mass | 270.35 g/mol |

| Synonyms | 5-(Isopropylsulfonyl)-2-(pyrrolidin-1-yl)pyriMidin-4-aMine |

Biological Evaluation

Recent studies have highlighted the efficacy of this compound in preclinical models, particularly regarding its effects on cancer cell lines. For instance, it has been shown to induce apoptosis in specific cancer types by modulating signaling pathways associated with cell cycle regulation and apoptosis.

Case Studies

- Cancer Cell Line Studies : Research involving acute myeloid leukemia (AML) cell lines demonstrated that derivatives of this compound could inhibit cell proliferation effectively. The compound displayed a significant reduction in cell viability at concentrations as low as 20 nM, indicating a potent biological effect.

- Kinase Inhibition : In vitro studies have shown that this compound can selectively inhibit Aurora A and B kinases, which play pivotal roles in mitosis. The compound's ability to disrupt these kinases' functions suggests potential applications in cancer therapies targeting mitotic processes.

Pharmacological Applications

The compound's pharmacological profile indicates potential usage in treating various malignancies due to its kinase inhibitory properties. Its role as a proteolysis-targeting chimera (PROTAC) has been explored, showing promise in degrading specific oncogenic proteins associated with tumor growth.

Table 2: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cytotoxicity | Induces apoptosis in AML cell lines |

| Kinase Inhibition | Selective inhibition of Aurora A/B kinases |

| PROTAC Development | Potential for targeted degradation of oncogenic proteins |

特性

IUPAC Name |

5-propan-2-ylsulfonyl-2-pyrrolidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2S/c1-8(2)18(16,17)9-7-13-11(14-10(9)12)15-5-3-4-6-15/h7-8H,3-6H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXLPVALEJHEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CN=C(N=C1N)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384832 | |

| Record name | 5-(Propane-2-sulfonyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-04-7 | |

| Record name | 5-[(1-Methylethyl)sulfonyl]-2-(1-pyrrolidinyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Propane-2-sulfonyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。